molecular formula C27H27ClN2O4 B11340055 3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11340055
M. Wt: 479.0 g/mol
InChI Key: WBCZIRIWYAQRLF-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide is a complex organic compound that features a combination of indole, benzamide, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the substituted phenyl group and finally the formation of the benzamide structure. Common reagents used in these steps include halogenated compounds, methoxy and ethoxy substituents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may be used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may find applications in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and potentially therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide include other indole derivatives and benzamide compounds with various substitutions.

Uniqueness

What sets this compound apart is the specific combination of functional groups and the unique structural features that confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27ClN2O4

Molecular Weight

479.0 g/mol

IUPAC Name

3-chloro-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C27H27ClN2O4/c1-4-34-25-12-9-17(14-26(25)33-3)20(21-16-29-23-8-6-5-7-19(21)23)15-30-27(31)18-10-11-24(32-2)22(28)13-18/h5-14,16,20,29H,4,15H2,1-3H3,(H,30,31)

InChI Key

WBCZIRIWYAQRLF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)C3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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